molecular formula C11H16BrN3O2S B13537039 Tert-butyl3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate

Tert-butyl3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate

Cat. No.: B13537039
M. Wt: 334.24 g/mol
InChI Key: NJXNWBIPLPHPGC-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate is a synthetic organic compound that features a unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromo-1,3-thiazole with appropriate reagents under controlled conditions.

    Azetidine Ring Formation: The azetidine ring is introduced through cyclization reactions involving suitable intermediates.

    Introduction of the Tert-butyl Group: The tert-butyl group is added using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Final Coupling: The final product is obtained by coupling the azetidine and thiazole intermediates under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different functionalized azetidine compounds.

Scientific Research Applications

Tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-amino-3-(4-chloro-1,3-thiazol-2-yl)azetidine-1-carboxylate
  • Tert-butyl 3-amino-3-(4-fluoro-1,3-thiazol-2-yl)azetidine-1-carboxylate
  • Tert-butyl 3-amino-3-(4-methyl-1,3-thiazol-2-yl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate is unique due to the presence of the bromine atom on the thiazole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C11H16BrN3O2S

Molecular Weight

334.24 g/mol

IUPAC Name

tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C11H16BrN3O2S/c1-10(2,3)17-9(16)15-5-11(13,6-15)8-14-7(12)4-18-8/h4H,5-6,13H2,1-3H3

InChI Key

NJXNWBIPLPHPGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=NC(=CS2)Br)N

Origin of Product

United States

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